molecular formula C15H23NOS B6991392 N-[cyclobutyl(oxolan-3-yl)methyl]-2-thiophen-2-ylethanamine

N-[cyclobutyl(oxolan-3-yl)methyl]-2-thiophen-2-ylethanamine

Cat. No.: B6991392
M. Wt: 265.4 g/mol
InChI Key: UTCFCZNFEWNYBW-UHFFFAOYSA-N
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Description

N-[cyclobutyl(oxolan-3-yl)methyl]-2-thiophen-2-ylethanamine is a complex organic compound that features a cyclobutyl group, an oxolane ring, and a thiophene moiety

Properties

IUPAC Name

N-[cyclobutyl(oxolan-3-yl)methyl]-2-thiophen-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS/c1-3-12(4-1)15(13-7-9-17-11-13)16-8-6-14-5-2-10-18-14/h2,5,10,12-13,15-16H,1,3-4,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCFCZNFEWNYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2CCOC2)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclobutyl(oxolan-3-yl)methyl]-2-thiophen-2-ylethanamine typically involves multi-step organic reactions. One common approach is the use of cyclobutyl bromide, oxolane, and thiophene-2-yl-ethanamine as starting materials. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a consideration to ensure sustainable production practices.

Chemical Reactions Analysis

Types of Reactions

N-[cyclobutyl(oxolan-3-yl)methyl]-2-thiophen-2-ylethanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclobutyl and oxolane rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[cyclobutyl(oxolan-3-yl)methyl]-2-thiophen-2-ylethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of N-[cyclobutyl(oxolan-3-yl)methyl]-2-thiophen-2-ylethanamine involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes or receptors, modulating their activity. The cyclobutyl and oxolane rings may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[di(cyclobutyl)methyl]-1-(oxolan-3-yl)methanesulfonamide
  • N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide

Uniqueness

N-[cyclobutyl(oxolan-3-yl)methyl]-2-thiophen-2-ylethanamine is unique due to the presence of both a thiophene moiety and an oxolane ring, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

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